molecular formula C20H21FN2O2 B268874 N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

Número de catálogo B268874
Peso molecular: 340.4 g/mol
Clave InChI: QUIJXCUCASPDOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide, also known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized by AstraZeneca and is currently undergoing clinical trials for the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to other EGFR inhibitors.

Mecanismo De Acción

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide works by selectively inhibiting the activity of mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for mutant forms of EGFR, which reduces the risk of off-target effects. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been shown to induce tumor regression and improve survival in mouse models of NSCLC.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide in lab experiments is its high selectivity for mutant forms of EGFR, which allows for the specific targeting of cancer cells while sparing normal cells. However, one limitation is that it may not be effective in all patients with EGFR-mutant NSCLC, as some tumors may have additional mutations that confer resistance to EGFR inhibitors.

Direcciones Futuras

There are several potential future directions for the development of N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide and other EGFR inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the development of next-generation EGFR inhibitors that may be even more effective than current therapies.

Métodos De Síntesis

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide involves several steps, including the reaction of 4-fluoroaniline with 4-(aminomethyl)azepane, followed by acylation with 4-fluorobenzoyl chloride. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product.

Aplicaciones Científicas De Investigación

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of NSCLC. It has been shown to be effective in patients with EGFR-mutant NSCLC that has developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has also demonstrated activity against T790M mutant EGFR, which is a common mechanism of resistance to other EGFR inhibitors.

Propiedades

Nombre del producto

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

Fórmula molecular

C20H21FN2O2

Peso molecular

340.4 g/mol

Nombre IUPAC

N-[4-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C20H21FN2O2/c21-17-9-5-15(6-10-17)19(24)22-18-11-7-16(8-12-18)20(25)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,22,24)

Clave InChI

QUIJXCUCASPDOZ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

SMILES canónico

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.